Physicochemical Property Comparison: Target Compound vs. Homologous Acetamide Analog
No experimentally measured logP or solubility data are reported for the target compound in the non-excluded literature. In silico predictions (ALOGPS 2.1, XLogP3) place the lipophilicity of CAS 2034480-00-5 approximately 0.7–1.0 log units higher than that of the one‑carbon‑shorter acetamide analog 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide. This difference arises from the additional methylene group in the propanamide linker, which increases the compound’s hydrophobic surface area while maintaining the same number of hydrogen‑bond donors and acceptors. Such a shift could influence passive permeability and plasma protein binding, making the propanamide variant potentially more suited for cell‑based assays requiring higher membrane partitioning. However, this remains a Class‑level inference because experimental head‑to‑head data are absent. [1].
| Evidence Dimension | Predicted octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 (predicted) |
| Comparator Or Baseline | 2-phenoxy-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide; XLogP3 = 2.5 (predicted) |
| Quantified Difference | ΔlogP ≈ +0.7 (propanamide more lipophilic) |
| Conditions | In silico prediction using the XLogP3 algorithm (PubChem); no experimental chromatographic logD data available. |
Why This Matters
A 0.7 log unit difference in lipophilicity can correspond to a 5‑fold change in octanol–water partition, which often translates into altered membrane permeability and tissue distribution—critical parameters when choosing a chemical probe for cell‑based or in vivo experiments.
- [1] Tetko, I. V., et al. Virtual Computational Chemistry Laboratory – Design and Description. J. Comput. Aided Mol. Des. 2005, 19, 453–463. (ALOGPS 2.1 predictions generated via the Virtual Computational Chemistry Laboratory.) View Source
